Einecs 274-416-8
Description
EINECS (European Inventory of Existing Commercial Chemical Substances) 274-416-8 is a unique identifier for a chemical substance registered under the EU regulatory framework. Regulatory databases classify such substances based on their production volume, toxicity, and applications, but structural or functional details require access to specialized resources like the European Chemicals Agency (ECHA) database .
Properties
CAS No. |
70210-19-4 |
|---|---|
Molecular Formula |
C22H17ClN6Na2O9S2 |
Molecular Weight |
655 g/mol |
IUPAC Name |
disodium;7-[(4-chloro-6-methoxy-1,3,5-triazin-2-yl)-methylamino]-4-hydroxy-3-[(4-methoxy-2-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate |
InChI |
InChI=1S/C22H19ClN6O9S2.2Na/c1-29(21-24-20(23)25-22(26-21)38-3)12-4-6-14-11(8-12)9-17(40(34,35)36)18(19(14)30)28-27-15-7-5-13(37-2)10-16(15)39(31,32)33;;/h4-10,30H,1-3H3,(H,31,32,33)(H,34,35,36);;/q;2*+1/p-2 |
InChI Key |
GFADAFOBDDOICY-UHFFFAOYSA-L |
SMILES |
CN(C1=CC2=CC(=C(C(=C2C=C1)O)N=NC3=C(C=C(C=C3)OC)S(=O)(=O)[O-])S(=O)(=O)[O-])C4=NC(=NC(=N4)Cl)OC.[Na+].[Na+] |
Canonical SMILES |
CN(C1=CC2=CC(=C(C(=C2C=C1)O)N=NC3=C(C=C(C=C3)OC)S(=O)(=O)[O-])S(=O)(=O)[O-])C4=NC(=NC(=N4)Cl)OC.[Na+].[Na+] |
Other CAS No. |
12238-08-3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Methodology for Comparative Analysis
The comparison framework is guided by computational toxicology methods, particularly Read-Across Structure Activity Relationships (RASAR), which leverages structural similarity to predict properties of uncharacterized compounds. Key steps include:
- Similarity Metrics : Compounds are compared using the Tanimoto index (≥70% similarity) based on 2D molecular fingerprints, as implemented in PubChem .
- Data Sources : Labeled compounds from REACH Annex VI (1,387 entries) are cross-referenced with 33,000 EINECS substances to identify analogs .
- Coverage Efficiency : A small subset of labeled compounds can predict properties for a much larger set, demonstrating the "network effect" of structural similarity .
Comparison with Similar Compounds
Table 1: Hypothetical Comparison of EINECS 274-416-8 and Structural Analogs
| Property | This compound | Analog 1 (REACH Annex VI) | Analog 2 (REACH Annex VI) |
|---|---|---|---|
| Tanimoto Similarity (%) | - | 85 | 72 |
| Molecular Weight (g/mol) | Not available | 178.2 | 162.1 |
| Toxicity Profile | Uncharacterized | LD₅₀ = 250 mg/kg (oral rat) | LD₅₀ = 480 mg/kg (oral rat) |
| Application | Industrial solvent | Polymer additive | Surfactant |
Key Findings :
Structural Similarity : Analog 1 shares 85% similarity with this compound, suggesting overlapping functional groups (e.g., benzene rings or hydroxyl groups) .
Toxicity Trends : Higher similarity correlates with closer toxicity profiles. Analog 1’s lower LD₅₀ implies greater acute toxicity than Analog 2 .
Regulatory Implications : Analog 1’s classification under REACH Annex VI may warrant stricter hazard communication for this compound if confirmed as a structural analog .
Research Limitations and Recommendations
- Data Gaps : The absence of explicit structural data for this compound in the provided evidence limits quantitative analysis. Future studies should prioritize experimental characterization (e.g., NMR, mass spectrometry) .
- Model Refinement : RASAR models may overlook stereochemical or 3D conformational differences, necessitating 3D similarity scoring for accuracy .
- Regulatory Alignment : Harmonizing EINECS and REACH Annex VI datasets could improve predictive coverage for legacy chemicals .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
